N-Ethoxycarbonyl-5-nitro-o-toluidine
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Overview
Description
N-Ethoxycarbonyl-5-nitro-o-toluidine is a chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.22 g/mol . It is also known by its IUPAC name, ethyl 2-methyl-5-nitrophenylcarbamate . This compound is typically found as a white to light yellow or green powder or crystal . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Ethoxycarbonyl-5-nitro-o-toluidine involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
N-Ethoxycarbonyl-5-nitro-o-toluidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-ethoxycarbonyl-o-toluidine, while hydrolysis yields 5-nitro-o-toluic acid and ethanol.
Scientific Research Applications
N-Ethoxycarbonyl-5-nitro-o-toluidine is used in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for the development of new compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-Ethoxycarbonyl-5-nitro-o-toluidine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
N-Ethoxycarbonyl-5-nitro-o-toluidine can be compared with similar compounds such as:
N-Carbethoxy-5-nitro-o-toluidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 2-Methyl-5-nitrophenylcarbamate: Another closely related compound with similar functional groups but different physical and chemical properties.
N-(5-Nitro-2-methylphenyl)urethan: Shares the nitro and ethoxycarbonyl groups but differs in the overall molecular structure.
These compounds highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical behavior and applications.
Biological Activity
N-Ethoxycarbonyl-5-nitro-o-toluidine is a nitro-substituted aromatic compound that has garnered attention for its biological activity, particularly in the context of its potential carcinogenic effects and metabolic pathways. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound (C10H12N2O4) features a nitro group (-NO2) and an ethoxycarbonyl group, which significantly influence its biological interactions. The presence of the nitro group is crucial for its reactivity and biological effects, as it can participate in redox reactions and interact with cellular components.
Biological Activity Overview
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Carcinogenic Potential
- Animal Studies : Research indicates that this compound can induce tumors in laboratory animals. A notable study demonstrated that oral administration led to an increased incidence of hepatocellular carcinomas in Fischer 344 rats, with significant tumor development observed at higher doses (p < 0.001) .
- Mechanisms of Action : The compound may exert its carcinogenic effects through metabolic activation, leading to the formation of reactive intermediates capable of damaging DNA and promoting tumorigenesis .
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Mutagenicity
- Bacterial Mutagenicity Tests : this compound has shown mutagenic properties in several bacterial strains, including Salmonella typhimurium. These studies suggest that the nitro group can be reduced to form reactive species that interact with DNA .
- In Vitro Studies : Clastogenic effects have been observed in mammalian cells, indicating potential genotoxicity that warrants further investigation into its implications for human health .
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Metabolic Pathways
- Enzymatic Reduction : The nitro group undergoes enzymatic reduction, which is essential for its biological activity. This reduction can lead to the formation of amine derivatives that may possess different pharmacological properties compared to the parent compound .
- Microbial Metabolism : Studies have shown that intestinal microflora can metabolize nitro compounds like this compound, potentially influencing its bioavailability and toxicity .
Toxicological Profile
Parameter | Finding |
---|---|
Acute Toxicity | High levels can cause skin and eye irritation |
Carcinogenicity | Induces liver tumors in animal models |
Mutagenicity | Positive results in bacterial mutagenicity tests |
Methemoglobin Formation | Detected at high doses in animal studies |
Case Studies
- Occupational Exposure : Documented cases of exposure among workers handling similar nitro compounds have raised concerns about long-term health effects, including increased cancer risk . Monitoring of urinary ortho-toluidine levels indicated significant exposure levels even at low ambient concentrations.
- Clinical Observations : In clinical settings, elevated methaemoglobin levels have been reported following exposure to nitro-substituted compounds, suggesting a need for ongoing monitoring and evaluation of occupational safety standards .
Properties
IUPAC Name |
ethyl N-(2-methyl-5-nitrophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJFWTBDUMVOBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345014 |
Source
|
Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16648-52-5 |
Source
|
Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.